GRD081
Description
Properties
Appearance |
solid powder |
|---|---|
Synonyms |
GRD081; GRD-081; GRD 081.; NONE |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Development of Grd081
Strategic Approaches to GRD081 Synthesis
The synthesis of complex heterocyclic molecules like those often found in kinase inhibitors typically involves a multi-step process. A retrosynthetic analysis would be the standard approach, breaking down the target molecule into simpler, commercially available starting materials.
Identification of Precursor Materials and Starting Chemical Building Blocks
Specific precursor materials for this compound are not publicly documented. However, the synthesis of other dual PI3K/mTOR inhibitors often commences with foundational heterocyclic structures. Common starting chemical building blocks for analogous compounds can be broadly categorized.
Table 1: Common Precursor Scaffolds in the Synthesis of PI3K/mTOR Inhibitors
| Precursor Class | Core Structure | Examples of Starting Materials |
| Pyrimidines | Pyrimidine | 2,4,6-trichloropyrimidine, substituted uracils, amidines |
| Purines | Purine (B94841) | Substituted purine analogs |
| Quinolines & Quinoxalines | Quinoline/Quinoxaline | Substituted quinolines, quinoxalines |
| Pyridopyrimidines | Pyridopyrimidine | Various substituted pyridopyrimidine cores |
| Thienopyrimidines | Thienopyrimidine | Substituted thienopyrimidines |
The synthesis would likely begin with one such core, which is then elaborated through a series of chemical transformations to arrive at the final this compound structure.
Key Reaction Sequences Employed in this compound Core Structure Elucidation
While the precise reaction sequence for this compound is not published, the construction of similar inhibitors relies on a well-established portfolio of organic reactions. These reactions are chosen for their reliability, efficiency, and ability to introduce specific functionalities.
Table 2: Common Reaction Types in the Synthesis of Kinase Inhibitors
| Reaction Type | Description |
| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds, often catalyzed by transition metals (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These are crucial for linking different molecular fragments. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an aromatic ring by a nucleophile. This is a common method for introducing amine or ether functionalities to heterocyclic cores. |
| Condensation Reactions | Formation of a larger molecule from smaller units, often with the elimination of a small molecule like water. This is fundamental for the initial construction of heterocyclic rings. |
| Cyclization Reactions | Intramolecular reactions that form a ring structure. These are key to building the core scaffold of the inhibitor. |
| Functional Group Interconversions | Modification of functional groups to enable subsequent reactions or to achieve the final desired structure (e.g., reduction of nitro groups to amines, oxidation of alcohols to aldehydes or ketones). |
The elucidation of the this compound core structure would have likely involved a strategic combination of these reaction types to build the molecule in a controlled, stepwise manner.
Advanced Purification and Characterization Techniques in this compound Synthesis
The synthesis of a high-purity active pharmaceutical ingredient is paramount. This necessitates rigorous purification and characterization at each step of the synthetic sequence.
Chromatographic Methods for Product Isolation and Purity Assessment
Chromatography is an indispensable tool in modern organic synthesis for both the purification of intermediates and the final product, as well as for assessing their purity.
Flash Column Chromatography: This is a standard technique used for the routine purification of synthetic intermediates on a laboratory scale. It separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) as a mobile phase is passed through it.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical and preparative purposes. For purity assessment, analytical HPLC can detect impurities at very low levels. Preparative HPLC is employed for the final purification of the compound to achieve the high purity required for biological testing. Reversed-phase HPLC is a common mode used for molecules in this class.
Spectroscopic and Analytical Validation of Synthetic Intermediates and Final Product
The structural identity and integrity of each synthetic intermediate and the final this compound product would be confirmed using a suite of spectroscopic and analytical methods. While specific data for this compound is unavailable, the standard techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, providing detailed information about its structure.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.
Optimization Strategies in this compound Chemical Synthesis
The initial synthetic route developed for a new compound is often not the most efficient. Process optimization is a critical phase of chemical development, aiming to improve yield, reduce costs, enhance safety, and minimize environmental impact.
Potential optimization strategies that may have been applied to the synthesis of this compound include:
Reagent and Catalyst Screening: Evaluating a variety of reagents and catalysts for a particular transformation to identify those that provide the highest yield and purity.
Solvent Selection: Choosing solvents that not only facilitate the desired reaction but are also environmentally benign and easily removable.
Reaction Condition Optimization: Systematically varying parameters such as temperature, reaction time, and concentration to find the optimal conditions for each synthetic step.
Telescoping Reactions: Combining multiple synthetic steps into a single pot without isolating the intermediates to improve efficiency and reduce waste.
Development of a Scalable Route: Modifying the synthesis to ensure it is amenable to large-scale production, which may involve replacing hazardous or expensive reagents with safer and more cost-effective alternatives.
No Publicly Available Data on the Chemical Compound this compound
Following a comprehensive search of publicly accessible scientific databases and chemical literature, no specific information has been found regarding a chemical compound designated as "this compound." This designation does not appear in established chemical registries or peer-reviewed publications.
Consequently, it is not possible to provide an article on the "" as requested. The absence of data precludes any scientifically accurate discussion of its synthesis, including yield enhancement protocols, stereochemical control, and regioselectivity considerations.
It is possible that "this compound" is an internal, proprietary code for a compound within a research and development setting and has not been disclosed to the public. Alternatively, it may be a very recent discovery that has not yet been published. Without publicly available data, any attempt to detail its chemical development would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the sections and subsections outlined in the prompt, including:
Stereochemical Control and Regioselectivity Considerations
cannot be addressed. No data tables or detailed research findings concerning this compound can be generated.
Molecular Mechanism of Action of Grd081
Elucidation of GRD081 Interaction with PI3K and mTOR Kinases
The primary mechanism by which this compound exerts its inhibitory effects involves direct interaction with the PI3K and mTOR kinases. smolecule.com
Binding Affinity and Kinetic Characterization of this compound to Target Enzymes
Based on the available information, this compound functions by binding to its target enzymes, PI3K and mTOR. smolecule.com While the precise quantitative data regarding the binding affinity (e.g., Ki or IC50 values) and detailed kinetic characterization of this compound's interaction with specific PI3K isoforms and mTOR complexes (mTORC1 and mTORC2) were not available in the consulted sources, studies on other dual PI3K/mTOR inhibitors, such as Pictilisib (GDC-0941), have investigated binding dynamics and affinity to related proteins like human serum albumin. nih.gov The shared catalytic site homology between PI3K and mTOR is a key factor enabling compounds like this compound to inhibit both kinases. frontiersin.org
Allosteric or Active Site Inhibition Mechanisms
Research indicates that this compound functions by binding to the active sites of both PI3K and mTOR enzymes. smolecule.com This mode of inhibition suggests that this compound competes with the natural substrates for binding at the catalytic pocket, thereby preventing the enzymes from carrying out their phosphorylation functions. smolecule.com This is a common mechanism for many kinase inhibitors, leveraging the structural features of the enzyme's active site.
Downstream Cellular Signaling Perturbations by this compound
Inhibition of PI3K and mTOR by this compound leads to significant perturbations in downstream cellular signaling events controlled by these kinases. smolecule.com
Inhibition of Akt Phosphorylation as a Central PI3K Signaling Event
A central downstream effector of PI3K signaling is the protein kinase Akt. Activation of PI3K leads to the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which recruits Akt to the cell membrane, where it is subsequently phosphorylated by PDK1 and mTORC2, leading to its activation. vulcanchem.comoncotarget.com As a PI3K inhibitor, this compound disrupts the production of PIP3, thereby inhibiting the membrane recruitment and subsequent phosphorylation of Akt. smolecule.comvulcanchem.com Decreased phosphorylation of Akt is a pivotal event in the disruption of the PI3K signaling pathway by this compound, impacting cellular processes regulated by activated Akt, such as cell survival and metabolism. smolecule.combroadinstitute.orgnih.govrndsystems.com
Modulation of mTOR Complex 1 (mTORC1) Activity and its Effector Pathways
mTOR exists in two distinct complexes, mTORC1 and mTORC2. frontiersin.org mTORC1 is a key regulator of cell growth and metabolism, integrating signals from growth factors, nutrients, and energy status. frontiersin.orgoncotarget.combiomolther.org this compound, as a dual inhibitor, directly targets mTOR, affecting the activity of both complexes, although its impact on mTORC1 is particularly noted in the context of its downstream effects on protein synthesis and cell cycle progression. smolecule.com Inhibition of mTORC1 by this compound modulates its activity and consequently impacts the downstream effector pathways controlled by mTORC1. smolecule.combiomolther.org
Impact on Protein Synthesis and Cell Cycle Progression Mediated by mTORC1 Inhibition
One of the major functions of mTORC1 is the regulation of protein synthesis and cell cycle progression. smolecule.comfrontiersin.orgbiomolther.org mTORC1 promotes protein synthesis by phosphorylating key regulators such as 4E-BP1 and S6 kinase. biomolther.org By inhibiting mTORC1, this compound is expected to reduce the phosphorylation of these substrates, leading to a decrease in protein synthesis. smolecule.combiomolther.org Furthermore, mTORC1 plays a role in promoting cell cycle progression, particularly the transition from the G1 to the S phase. smolecule.commdpi.comnih.govjackwestin.comuomustansiriyah.edu.iqbionumbers.org Inhibition of mTORC1 can therefore lead to cell cycle arrest, preventing uncontrolled cell proliferation. smolecule.comnih.govjackwestin.comuomustansiriyah.edu.iqbionumbers.orgnih.gov Thus, the observed impact of this compound on protein synthesis and cell cycle progression is a direct consequence of its inhibitory effect on mTORC1 activity. smolecule.com
This compound is a synthetic chemical compound that functions as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. These pathways are fundamentally important in regulating key cellular processes, including growth, proliferation, and survival, and their dysregulation is frequently implicated in the development and progression of various cancers. wikipedia.org
The mechanism of action of this compound involves its interaction with the active sites of both PI3K and mTOR enzymes. By binding to these sites, this compound prevents the normal function of these kinases, thereby disrupting the downstream signaling cascades. wikipedia.org This inhibition leads to several cellular effects, notably a decrease in the phosphorylation of Akt, a crucial downstream effector in the PI3K pathway that influences cell survival and metabolism. Additionally, this compound inhibits mTOR complex 1 (mTORC1), which plays a significant role in regulating protein synthesis and cell cycle progression. wikipedia.org The specific chemical structure of this compound facilitates its effective competition with natural substrates for enzyme binding, thereby altering the cellular signaling landscape. wikipedia.org
Comparative Mechanistic Analysis of this compound
The dual inhibitory profile of this compound presents distinctive features when compared to inhibitors targeting only one of the PI3K or mTOR pathways. The interconnected nature of the PI3K/Akt/mTOR pathway means that inhibiting one node can sometimes lead to compensatory activation of another, potentially limiting therapeutic efficacy.
Distinctive Features of this compound's Dual Inhibition Profile
A key characteristic of this compound is its ability to simultaneously target both PI3K and mTOR. This concurrent inhibition is designed to provide a more comprehensive blockade of the signaling axis compared to single-target agents. Dual PI3K/mTOR inhibitors like this compound aim to overcome potential feedback loops that can be activated when only one part of the pathway is inhibited. For instance, inhibiting mTORC1 with rapalogs can sometimes lead to the activation of PI3K and Akt through a negative feedback mechanism. harvard.edunih.govciteab.com By inhibiting both PI3K and mTOR, this compound is hypothesized to prevent such reactivations, leading to a more sustained and potent inhibition of the pathway. harvard.edunih.govuni.lu
Preclinical studies have indicated that the dual inhibition mechanism of this compound is effective in inducing apoptosis (programmed cell death) in various cancer cell lines and inhibiting tumor growth in animal models. wikipedia.org While specific detailed data tables for this compound's inhibitory effects were not available in the provided search snippets, research into dual PI3K/mTOR inhibitors in general supports the concept that simultaneously targeting both kinases can lead to enhanced anti-tumor activity compared to inhibiting either target alone. uni.lu
Differentiation from Single-Target PI3K or mTOR Inhibitors in Cellular Contexts
Single-target inhibitors, such as rapamycin and its analogs (rapalogs) which primarily inhibit mTORC1 (e.g., Everolimus), or selective PI3K inhibitors (e.g., Idelalisib which targets PI3Kδ), have demonstrated clinical activity in certain malignancies. However, their effectiveness can be limited by the inherent plasticity of cancer cells and the activation of compensatory signaling pathways. wikipedia.orgciteab.comlabsolu.camrc.ac.uknih.gov
A significant difference lies in the impact on Akt phosphorylation. While PI3K inhibitors directly reduce Akt phosphorylation, rapalogs can sometimes lead to increased Akt phosphorylation due to the disruption of negative feedback loops involving mTORC1 and PI3K. harvard.edunih.govciteab.com Dual inhibitors like this compound are designed to circumvent this issue by directly inhibiting both PI3K (thus reducing Akt phosphorylation) and mTOR (preventing the feedback activation). harvard.edunih.govuni.lu This comprehensive inhibition of the PI3K/Akt/mTOR axis at multiple points is intended to result in a more robust suppression of cell proliferation and survival signals in cancer cells. Studies comparing dual PI3K/mTOR inhibitors to single-target agents in various cancer models have often shown superior anti-proliferative and pro-apoptotic effects with the dual inhibition strategy. harvard.eduuni.lu
The distinct advantages of dual inhibition in cellular contexts include potentially overcoming or reducing mechanisms of resistance that can emerge with single-target therapies. By simultaneously blocking two key components of a central survival pathway, dual inhibitors like this compound may reduce the ability of cancer cells to adapt and rely on alternative signaling routes. harvard.eduuni.lu
Preclinical and in Vitro Investigation of Grd081 S Biological Activities
Cellular Responses to GRD081 in Controlled In Vitro Systems
Induction of Programmed Cell Death (Apoptosis) in Diverse Cell Lines
There is currently no available data to describe the apoptotic effects of this compound across different cell lines.
Effects on Cell Proliferation and Viability in Cultured Cells
Information regarding the impact of this compound on the proliferation and viability of cultured cells is not present in the current scientific literature.
Cell Cycle Arrest and Its Molecular Underpinnings
The molecular mechanisms and an interactive data table concerning this compound's effect on cell cycle arrest cannot be provided without relevant research findings.
This compound Effects on Immunological Pathways and Cells
Modulation of Immune Cell Activity by this compound
Details on how this compound modulates the activity of various immune cells are not available.
Potential Influence on Anti-Tumor Immune Responses
The potential for this compound to influence anti-tumor immune responses has not been documented in accessible research.
Based on a comprehensive search of publicly available scientific literature, there is currently no specific information available regarding the preclinical and in vitro biological activities of the chemical compound designated as "this compound" that would fulfill the detailed requirements of the requested article.
While an initial search identified this compound as a dual PI3K/mTOR inhibitor that has undergone subchronic toxicity studies, no subsequent findings in the public domain provide data on its synergistic interactions with other chemical agents or its efficacy in advanced preclinical models. The user's specific outline requires detailed research findings, including data on enhanced efficacy in combination with chemotherapeutic agents, the mechanistic basis of synergistic effects, and assessments in various animal and cellular models.
Numerous targeted searches for "this compound" in conjunction with terms such as "synergy," "combination therapy," "preclinical efficacy," "animal models," and "in vitro studies" did not yield any relevant scientific papers or datasets. The available literature discusses dual PI3K/mTOR inhibitors as a class but does not provide specific experimental results for this compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for the compound this compound. The detailed research findings and data necessary to construct the specified sections and subsections are not present in the public scientific record. This may be because this compound is an early-stage compound with limited published data, research findings have not yet been made public, or the compound identifier may be different in published literature.
Advanced Research Methodologies and Analytical Approaches in Grd081 Studies
Biochemical and Biophysical Characterization of GRD081 Interactions
Understanding how this compound interacts with its target enzymes, PI3K and mTOR, at a molecular level is crucial for defining its inhibitory activity and specificity. Biochemical and biophysical methods provide detailed insights into these interactions.
Enzyme Kinetics and Inhibitor Mechanism Studies
Enzyme kinetics is a fundamental approach used to study the rates of enzyme-catalyzed reactions and how these rates are affected by inhibitors like this compound. mgcub.ac.innumberanalytics.com By measuring reaction velocities under varying substrate and inhibitor concentrations, researchers can determine key kinetic parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constant (Ki). mgcub.ac.innumberanalytics.com
For a dual PI3K/mTOR inhibitor such as this compound, enzyme kinetics studies would involve incubating the compound with purified PI3K and mTOR enzymes and their respective substrates (e.g., phosphatidylinositol 4,5-bisphosphate (PIP2) for PI3K, and downstream targets like 4E-BP1 or S6K for mTOR in kinase assays). Analysis of the kinetic data, often using methods like Lineweaver-Burk or Michaelis-Menten plots, helps determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the affinity of this compound for each enzyme. mgcub.ac.in This provides quantitative data on the potency and mechanism by which this compound inhibits PI3K and mTOR activity. While specific kinetic data for this compound was not found in the reviewed literature, such studies are standard for characterizing kinase inhibitors. numberanalytics.comnih.govfunaab.edu.ng
Receptor Interaction Profiling Using Advanced Biosensors
Advanced biosensing technologies allow for real-time, label-free analysis of molecular interactions, including the binding of small molecules like this compound to their protein targets. Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be employed to measure the binding kinetics (association and dissociation rates) and affinity (KD) of this compound for immobilized PI3K and mTOR proteins. vanderbilt.edunih.govnih.govrevvity.com
These methods provide valuable data on the specificity and strength of this compound binding. By testing this compound against a panel of related kinases, researchers can assess its selectivity for PI3K and mTOR over other cellular targets. mrc.ac.uk Biosensors can also be used to study the interaction of this compound with cellular receptors if relevant, although its primary targets are intracellular kinases. nih.govdartnet.orgbondlink-cdn.com The application of these biosensing techniques yields detailed binding profiles essential for understanding the pharmacological properties of this compound.
Computational Modeling of this compound-Target Binding
Computational approaches, such as molecular docking and molecular dynamics simulations, play a significant role in complementing experimental studies of this compound-target interactions. proquest.comkoreascience.krmdpi.com Using the known or predicted three-dimensional structures of PI3K and mTOR, researchers can computationally dock this compound into the active or allosteric binding sites of these enzymes. This helps predict the likely binding poses and estimate binding affinities.
Molecular dynamics simulations can further explore the stability of the this compound-target complex over time, providing insights into the dynamic nature of the interaction and identifying key residues involved in binding. koreascience.krroyalsocietypublishing.org While specific computational modeling studies for this compound were not found, these techniques are widely used to study the binding of kinase inhibitors and to guide the design of more potent and selective compounds. mdpi.com These methods can provide a theoretical framework for the experimental observations and help elucidate the molecular basis of this compound's inhibitory activity.
Gene Expression and Proteomic Analysis in this compound Research
Beyond direct molecular interactions, it is essential to understand how this compound affects cellular signaling pathways at the level of gene and protein expression. PI3K and mTOR are central nodes in pathways that regulate the expression and activity of numerous downstream proteins, including key regulators of cell cycle, apoptosis, and growth like p53. mdpi.comlibretexts.orgresearchgate.net
Quantitative Real-Time Polymerase Chain Reaction (qPCR) for mRNA Expression Profiling (e.g., PI3K, AKT, mTOR, p53)
Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a sensitive and widely used technique for quantifying mRNA levels of specific genes. vanderbilt.edunih.govrevvity.com In this compound research, qPCR can be used to assess how treatment with the compound affects the mRNA expression of genes involved in the PI3K/AKT/mTOR and p53 pathways. This includes quantifying the mRNA levels of the catalytic and regulatory subunits of PI3K, different AKT isoforms, mTOR, and p53, as well as key downstream or upstream regulators. mdpi.comresearchgate.netnih.goviacld.comresearchgate.netnih.govscielo.br
By comparing mRNA levels in this compound-treated cells or tissues to untreated controls, researchers can determine if this compound treatment leads to transcriptional changes in these genes. For example, studies on related compounds or pathway modulators have used qPCR to show changes in the mRNA expression of PI3K, AKT, mTOR, and p53. mdpi.comresearchgate.netnih.goviacld.comresearchgate.netnih.govscielo.br Data from qPCR experiments are typically presented as relative gene expression levels, often normalized to a housekeeping gene. revvity.comresearchgate.net
Western Blotting and Immunoprecipitation for Protein Expression and Phosphorylation States
Western blotting and immunoprecipitation are indispensable techniques for analyzing protein expression levels and post-translational modifications, such as phosphorylation, which are critical for the activity of proteins in the PI3K/AKT/mTOR pathway. mdpi.comresearchgate.netnih.goviacld.comresearchgate.netnih.govscielo.brnih.govjcancer.org
Western blotting allows for the detection and quantification of specific proteins in cell or tissue lysates using antibodies. nih.goviacld.comnih.govscielo.brnih.govjcancer.org In this compound studies, Western blotting is used to measure the total protein levels of PI3K subunits, AKT, mTOR, p53, and their downstream effectors. More importantly, it is used to assess the phosphorylation status of key proteins in the pathway, such as phosphorylated AKT (p-AKT), phosphorylated mTOR (p-mTOR), and phosphorylated ribosomal protein S6 (p-S6), which are indicators of pathway activation. mdpi.comresearchgate.netiacld.comresearchgate.netnih.govscielo.br this compound, as an inhibitor, is expected to reduce the phosphorylation of its targets and downstream proteins. Indeed, research indicates that this compound can lead to decreased phosphorylation of Akt. wu.ac.th
Immunoprecipitation involves using an antibody to isolate a specific protein and its interacting partners from a complex mixture. nih.govnih.goviacld.comscielo.brnih.govjcancer.org This technique can be used in conjunction with Western blotting (co-immunoprecipitation) to study protein-protein interactions within the PI3K/AKT/mTOR pathway and how this compound might affect these interactions. For instance, it can be used to investigate the formation of mTORC1 and mTORC2 complexes or the interaction of p53 with its regulators like MDM2. jcancer.org Changes in these interactions upon this compound treatment can provide further insights into its cellular effects.
Together, these biochemical, biophysical, and proteomic approaches provide a comprehensive picture of how this compound interacts with its targets and modulates downstream signaling, contributing to a deeper understanding of its potential therapeutic applications.
High-Throughput Omics Approaches (e.g., RNA-Seq, Proteomics) to Identify this compound-Responsive Pathways
High-throughput omics approaches, such as RNA sequencing (RNA-Seq) and proteomics, are powerful tools for comprehensively analyzing the molecular changes induced by compounds like this compound. RNA-Seq allows for the global profiling of gene expression, providing insights into transcriptional changes in response to this compound treatment nih.gov. By quantifying messenger RNA levels, researchers can identify genes and, consequently, biological pathways that are upregulated or downregulated following exposure to the compound. This is particularly relevant for this compound, as inhibiting PI3K and mTOR is expected to impact numerous downstream signaling cascades and cellular processes regulated at the transcriptional level.
Proteomics, on the other hand, focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. Since proteins are the primary functional molecules in cells, analyzing the proteome provides a direct view of the cellular state and the impact of this compound on protein expression and signaling networks. Given this compound's mechanism as a kinase inhibitor targeting PI3K and mTOR nih.gov, proteomic studies, particularly those focusing on phosphorylation events, could reveal how the compound affects the activity of these kinases and their substrates.
The application of these omics technologies to this compound studies would typically involve treating relevant cell models with this compound and comparing the transcriptome or proteome profiles to those of untreated control cells. Bioinformatic analysis is then used to identify differentially expressed genes or proteins and to map these changes to specific biological pathways. While these methods hold significant potential for uncovering the intricate cellular responses to this compound, detailed, publicly available research findings specifically applying comprehensive RNA-Seq or proteomics to this compound were not identified in the conducted searches.
Cellular Imaging and Phenotypic Assays in this compound Investigations
Cellular imaging and phenotypic assays are essential for visualizing the effects of this compound on cellular morphology, behavior, and key biological processes in real-time or at a population level. These techniques provide crucial links between the molecular actions of this compound and observable cellular outcomes.
Live-Cell Imaging for Dynamics of Cellular Processes
Live-cell imaging allows researchers to observe dynamic cellular processes in living cells over time. This technique is invaluable for understanding the temporal effects of this compound on cellular behavior, such as changes in cell morphology, migration, or the dynamics of intracellular components. For a compound like this compound that influences growth and survival pathways nih.gov, live-cell imaging could be used to monitor real-time changes in cell division rates, track morphological alterations indicative of apoptosis or differentiation, or observe the translocation of key signaling proteins. By maintaining cells in a physiologically relevant environment, live-cell imaging provides dynamic data that static imaging techniques cannot capture. While live-cell imaging is a relevant methodology for studying cellular dynamics influenced by compounds targeting growth pathways, specific research findings detailing the application of live-cell imaging to this compound were not found in the conducted searches.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of individual cells in a population. It is particularly well-suited for quantitative analysis of cell cycle distribution and the detection of apoptosis. By using fluorescent probes that stain DNA content, flow cytometry can determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M). This compound's role as a PI3K/mTOR inhibitor suggests a potential impact on cell cycle progression nih.gov, making flow cytometry a valuable tool to assess cell cycle arrest. Additionally, flow cytometry can detect apoptotic cells through various methods, such as Annexin V staining or by analyzing changes in cell size and granularity. Given that this compound has been shown to induce apoptosis in cancer cell lines nih.gov, flow cytometry could be used to quantify the extent of apoptosis in this compound-treated cell populations. One search result briefly mentions this compound in the context of flow cytometric micronucleus analysis, suggesting its potential application with this technique, although detailed findings were not available.
High-Content Screening for Multiparametric Phenotypic Evaluation
High-content screening (HCS), also known as high-content analysis, combines automated microscopy and image analysis to extract quantitative data from cells across multiple parameters simultaneously. This allows for the multiparametric evaluation of cellular phenotypes in response to compound treatment. HCS can measure various cellular features within the same experiment, such as nuclear morphology, cytoskeletal structure, organelle integrity, and the localization or expression levels of specific proteins. For this compound, HCS could be employed to assess its impact on multiple cellular endpoints concurrently, providing a comprehensive phenotypic profile. For instance, HCS could evaluate changes in cell number, nuclear size, the formation of apoptotic bodies, or the redistribution of PI3K or mTOR pathway components upon this compound treatment in a high-throughput manner. While HCS is a powerful method for phenotypic profiling in drug discovery, specific detailed applications of HCS to this compound were not found in the conducted searches.
Establishment and Utilization of Diverse Preclinical Research Models
Preclinical research models are fundamental for evaluating the biological activity of compounds like this compound before potential clinical translation. These models range from in vitro cell cultures to more complex in vivo systems.
Application of In Vitro Cell Line Panels (e.g., T98G human glioma, HA human astrocyte)
In vitro cell line panels are widely used in preclinical research to study the effects of compounds in a controlled environment. Specific cell lines are chosen based on their relevance to the disease or biological process of interest. For this compound, which is studied in cancer research nih.gov, cancer cell lines are particularly relevant.
The T98G human glioma cell line is a well-characterized model derived from a glioblastoma multiforme patient. Glioblastoma is an aggressive brain cancer, and cell lines like T98G are used to study tumor biology, investigate molecular pathways, and screen potential anti-cancer drugs. T98G cells are known to exhibit characteristics relevant to glioblastoma research, including a hyperpentaploid karyotype and a degree of resistance to certain treatments. Studying this compound in T98G cells could provide insights into its efficacy against this specific type of brain cancer and the underlying mechanisms of sensitivity or resistance.
Human astrocyte (HA) cell lines are derived from normal human astrocytes. Astrocytes are the most abundant glial cells in the central nervous system and play crucial roles in supporting neuronal function. While this compound's primary focus appears to be cancer nih.gov, evaluating its effects on normal human astrocytes is important for understanding potential off-target effects or its impact on the tumor microenvironment, which includes glial cells. Studies using HA cells could help assess the selectivity of this compound towards cancer cells compared to normal brain cells.
The use of a panel including both cancer cell lines like T98G and normal cell lines like HA allows for a comparative analysis of this compound's effects, helping to determine its therapeutic index in vitro. While these cell lines are standard tools in cancer and neuroscience research, specific detailed research findings on the application of this compound to T98G or HA cell lines were not extensively available in the conducted searches.
Data tables with specific research findings for this compound using the detailed methodologies and cell lines described above are not included due to the limited availability of such specific data in the conducted public searches.
Development and Use of In Vivo Animal Models
In the investigation of the chemical compound this compound, various in vivo animal models have been employed to understand its biological activities and effects within a complex living system. Among the models utilized, studies involving Sprague-Dawley rats and beagle dogs have been documented.
A subchronic toxicity study of this compound was conducted using both Sprague-Dawley rats and beagle dogs. This research involved the repeated oral administration of this compound over a period of 28 days, followed by a 14-day recovery period. The objective was to characterize the effects of the compound in these animal species. The study in Sprague-Dawley rats and beagle dogs provided insights into the systemic interactions of this compound in a living organism, which is crucial for preclinical evaluation. nih.gov
While Sprague-Dawley rats and beagle dogs have been used in this compound studies, information regarding the use of Spodoptera litura as an in vivo model specifically for this compound research was not found in the consulted literature.
Ex Vivo Tissue Culture Models for this compound Response Studies
Ex vivo tissue culture models offer a valuable approach to study the effects of compounds on living tissues outside of the complete organism, allowing for controlled environmental conditions and detailed analysis of tissue-level responses. These models maintain the tissue's resident cell populations and their interactions with the extracellular matrix, providing a more physiologically relevant context compared to two-dimensional cell cultures. While ex vivo tissue culture techniques are widely applied in various research areas, including studies on human tissues and tissue-implant interfaces, specific documented research investigating the responses to this compound using ex vivo tissue culture models was not identified in the available literature.
Theoretical and Conceptual Implications of Grd081 Research
GRD081 as a Tool for Deciphering PI3K/mTOR Pathway Complexities
The PI3K/mTOR signaling network is characterized by its complexity, involving numerous protein interactions, feedback mechanisms, and isoform-specific functions. As a dual inhibitor, this compound provides a chemical tool to perturb this network, allowing researchers to investigate the consequences of simultaneously inhibiting key nodes within the pathway. nih.gov
Unraveling Feedback Loops and Cross-Talk in Signaling Networks
Signal transduction networks are governed by intricate feedback loops and cross-talk between different pathways, which can significantly influence cellular responses and impact the effectiveness of targeted therapies. Feedback mechanisms can either attenuate or amplify signals, altering network dynamics and input-output relationships. Negative feedback, for instance, can provide robustness but may also hinder effective pathway inhibition by a drug. Positive feedback can amplify signals and contribute to switch-like cellular decisions. The PI3K/Akt/mTOR pathway is known to be involved in such complex regulatory circuits. Research suggests that feedback down-regulation of receptor tyrosine kinase signaling is a frequent event in tumor cells with constitutive mTOR activation. Inhibitors targeting mTOR alone may potentially attenuate therapeutic effects by reversing this feedback loop, suggesting that combined inhibition strategies could offer improved outcomes. By simultaneously targeting both PI3K and mTOR, this compound can be utilized as a probe to investigate how dual inhibition impacts these feedback loops and the broader cross-talk within the signaling network. Studying the cellular responses to this compound treatment, including changes in the phosphorylation status of downstream targets and the expression levels of components within interacting pathways, can help to unravel the nature and strength of these regulatory mechanisms.
This compound's Contribution to the Understanding of Cellular Homeostasis and Disease
Cellular homeostasis, the maintenance of stable internal conditions within cells, is fundamental for optimal cell function, metabolism, growth, and survival. This stability is orchestrated by intricate signaling pathways that respond to environmental changes. Disruptions in cellular homeostasis can lead to stress, dysfunction, and contribute to various diseases. The PI3K/mTOR pathway plays a vital role in numerous processes essential for maintaining this balance. nih.gov
Insights into the Role of PI3K/mTOR in Fundamental Biological Processes
The PI3K/mTOR pathway is deeply involved in a multitude of fundamental biological processes beyond just cell growth and proliferation, including metabolism, autophagy, and protein synthesis. nih.gov Autophagy, for instance, is a critical self-degradative mechanism essential for cellular homeostasis through the recycling of damaged components. Oxidative phosphorylation is another fundamental metabolic pathway crucial for energy production. By inhibiting the PI3K/mTOR pathway, this compound serves as a tool to probe the specific involvement of this pathway in these and other essential cellular functions. Research using this compound can provide insights into how modulating PI3K/mTOR signaling impacts metabolic flux, autophagic activity, and protein turnover, thereby contributing to a deeper understanding of the pathway's role in maintaining cellular health and function. Preclinical studies with this compound have already indicated biological activities such as inducing apoptosis and inhibiting tumor growth, which are processes intrinsically linked to the disruption of cellular homeostasis in disease states. nih.gov
Evolutionary Conservation of this compound Targets in Developmental Biology and Pathogenesis
The fundamental signaling pathways that govern cellular processes are often evolutionarily conserved across diverse organisms, reflecting their critical roles in development and survival. Studies comparing gene expression in early embryos and tumor cells have revealed similarities, suggesting that genes related to tumors can influence normal development and that the PI3K, AKT, and mTOR pathway may hold important regulatory roles in both contexts, indicating a conserved signaling mechanism. Developmental biology explores the intricate processes by which organisms grow and develop, while pathogenesis examines the mechanisms of disease development. The involvement of conserved pathways like PI3K/mTOR in both development and disease highlights the potential for developmental processes to be reactivated or dysregulated in pathological conditions, such as cancer. While direct research using this compound to specifically investigate the evolutionary conservation of its targets in developmental biology and pathogenesis was not detailed in the consulted sources, its action on a conserved pathway like PI3K/mTOR positions it as a potential tool for such studies. By applying this compound in relevant model organisms or cellular systems, researchers could explore the conserved functions of PI3K/mTOR in developmental processes and how their dysregulation, potentially modeled by inhibition, contributes to the emergence of disease phenotypes.
Advanced Chemical Biology Perspectives on this compound Analogs and Derivatives
Chemical biology employs chemical principles and techniques to study and manipulate biological systems. This includes the design, synthesis, and study of small molecules, such as analogs and derivatives of existing compounds, to probe biological processes and identify potential therapeutic agents. From an advanced chemical biology perspective, this compound serves as a foundational structure for the potential design and synthesis of analogs and derivatives. Modifications to the chemical structure of this compound could yield compounds with altered properties, such as improved potency, selectivity for specific PI3K or mTOR isoforms, different pharmacokinetic profiles, or novel mechanisms of action within the PI3K/mTOR pathway or related networks. The synthesis and biological evaluation of such analogs could provide valuable insights into the structure-activity relationships of dual PI3K/mTOR inhibition. This can help to define the chemical features critical for target binding, pathway modulation, and downstream cellular effects. Furthermore, creating derivatives with appended tags (e.g., fluorescent labels, affinity tags) could facilitate studies on the cellular localization, target engagement, and protein interactions of this compound or related compounds. While specific details on this compound analogs and derivatives were not found in the provided search results, the principles of chemical biology suggest that this is a promising avenue for future research to further dissect the complexities of PI3K/mTOR signaling and develop more refined chemical tools or potential therapeutic leads.
Compound Information
| Compound Name | PubChem CID |
| This compound | Not available in consulted sources |
| Gramicidin D | 45267103 |
| Gadoleic Acid | 5282767 |
Reported Biological Activities of this compound (Preclinical)
| Activity | Observation | Source Index |
| Inducing apoptosis | Observed in various cancer cell lines. | nih.gov |
| Inhibiting tumor growth | Demonstrated significant reductions in animal models. | nih.gov |
| Modulating immune responses | Evidence suggests influence on immune cell activity. | nih.gov |
Future Directions in Grd081 Academic Research
Exploring Novel Biological Targets and Off-Target Effects of GRD081
While this compound is primarily characterized by its dual inhibition of PI3K and mTOR, future academic research is poised to delve deeper into the full spectrum of its biological targets. Investigating potential novel targets beyond the canonical PI3K/mTOR pathway is crucial for a comprehensive understanding of this compound's mechanism of action and potential therapeutic breadth. Advanced proteomic and phosphoproteomic approaches could be employed to identify additional proteins or signaling nodes directly or indirectly affected by this compound treatment. Furthermore, a thorough exploration of off-target effects is essential. Understanding unintended interactions with other cellular components or pathways can provide insights into potential side effects observed in preclinical studies and inform strategies for improving specificity scispace.com. This includes studying its impact on various kinase families and other enzyme classes to build a complete profile of its molecular interactions.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of this compound
A significant future direction involves the integration of multi-omics data to gain a more holistic and comprehensive understanding of this compound's effects at the molecular level. Combining data from genomics, transcriptomics, proteomics, and metabolomics studies in cells or tissues treated with this compound can reveal complex regulatory networks and identify key molecular signatures associated with response or resistance. For instance, transcriptomic analysis can highlight changes in gene expression profiles, while proteomic data can quantify alterations in protein abundance and post-translational modifications, such as phosphorylation, within the PI3K/mTOR pathway and beyond smolecule.com. Metabolomics could shed light on metabolic reprogramming induced by this compound. Integrating these diverse datasets through systems biology approaches can help elucidate the intricate mechanisms by which this compound exerts its biological effects and identify potential biomarkers of response or resistance.
Development of Advanced In Vitro and Ex Vivo Models for this compound Efficacy and Mechanism Studies
Future academic research will benefit from the development and utilization of more physiologically relevant in vitro and ex vivo models. While traditional 2D cell culture systems have been instrumental in initial screenings, advanced models such as 3D cell cultures, organoids, and patient-derived xenografts (PDXs) can better recapitulate the complexity of human tissues and tumors. These models can provide more accurate assessments of this compound's efficacy and allow for detailed investigations into its mechanisms of action within a more representative microenvironment. Ex vivo models using patient tissue samples could also provide valuable insights into individual responses and help identify factors influencing sensitivity or resistance to this compound.
Computational and Artificial Intelligence Approaches in this compound Research and Optimization
Computational and artificial intelligence (AI) approaches are expected to play an increasingly vital role in this compound research. Molecular docking and dynamics simulations can provide detailed insights into the binding interactions of this compound with its target proteins (PI3K and mTOR) and help predict potential off-target interactions. QSAR (Quantitative Structure-Activity Relationship) modeling can be used to identify structural features of this compound that are critical for its activity and guide the design of optimized analogs with improved potency, selectivity, or pharmacokinetic properties. Machine learning algorithms can be applied to analyze large-scale omics datasets to identify predictive biomarkers of response, classify responders vs. non-responders, and uncover novel therapeutic strategies involving this compound, potentially in combination with other agents smolecule.com.
Q & A
Q. What are the criteria for selecting appropriate controls in this compound in vivo studies?
- Methodological Answer : Include (1) vehicle controls (e.g., solvent-only), (2) positive controls (e.g., a drug with known efficacy), and (3) negative controls (e.g., sham-operated animals). Randomize animal cohorts and blind researchers to treatment groups to minimize bias .
Data Management & Compliance
Q. How do I ensure GDPR compliance when archiving this compound research data involving human subjects?
Q. What tools facilitate discovery of existing this compound datasets for secondary analysis?
- Methodological Answer : Use federated search engines like DataMed or OmniSci to query repositories (e.g., Gene Expression Omnibus, ClinicalTrials.gov ). Filter results by metadata tags (e.g., "this compound," "kinase inhibitor") and verify licensing terms for reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
